2,4-Bis-tert-butoxycarbonylamino-butyric acid
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Overview
Description
2,4-Bis-tert-butoxycarbonylamino-butyric acid is a chemical compound with the molecular formula C14H26N2O6 and a molecular weight of 318.37 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis-tert-butoxycarbonylamino-butyric acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method is the reaction of butyric acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis-tert-butoxycarbonylamino-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,4-Bis-tert-butoxycarbonylamino-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis-tert-butoxycarbonylamino-butyric acid involves its ability to act as a protecting group for amino acids and peptides. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis-tert-butoxycarbonylamino-butyric acid: Similar in structure and reactivity.
tert-Butoxycarbonylamino acids: Compounds with similar Boc protection.
N-Boc-protected amino acids: Widely used in peptide synthesis.
Uniqueness
This compound is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZOHCBABALOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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